The Mechanism of Action of FAAH Inhibitors on Serine Hydrolases: A Technical Guide
The Mechanism of Action of FAAH Inhibitors on Serine Hydrolases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide and other related signaling lipids.[1] Inhibition of FAAH has emerged as a promising therapeutic strategy for a variety of conditions, including pain, inflammation, anxiety, and neurodegenerative diseases, by potentiating endogenous cannabinoid signaling.[1][2] This approach is thought to offer a more targeted therapeutic effect with fewer side effects compared to direct cannabinoid receptor agonists.[3] This technical guide provides an in-depth overview of the mechanism of action of FAAH inhibitors on serine hydrolases, with a focus on the highly selective inhibitor PF-3845.
Mechanism of Action of FAAH and its Inhibition
FAAH belongs to the amidase signature family of serine hydrolases and utilizes an unusual Ser-Ser-Lys catalytic triad to hydrolyze its substrates. The catalytic serine residue acts as a nucleophile, attacking the carbonyl group of the amide substrate to form a covalent acyl-enzyme intermediate, which is then hydrolyzed to release the product and regenerate the active enzyme.
FAAH inhibitors can be broadly classified as reversible or irreversible. Irreversible inhibitors, such as the well-studied carbamate URB597 and the piperidine urea PF-3845, typically form a covalent bond with the catalytic serine residue, leading to time-dependent inactivation of the enzyme.[4][5] PF-3845, for instance, acts by carbamylating the serine nucleophile of FAAH.[6] The selectivity of these inhibitors for FAAH over the more than 200 other serine hydrolases in the human proteome is a critical factor in their therapeutic potential and safety profile.[4]
Quantitative Analysis of Inhibitor Potency and Selectivity
The potency and selectivity of FAAH inhibitors are commonly assessed using a combination of enzymatic assays and activity-based protein profiling (ABPP). The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key quantitative metrics for potency.
| Inhibitor | Target | IC50 | Ki | Species | Notes |
| PF-3845 | FAAH | 18 nM | 0.23 µM | Human | Irreversible inhibitor.[6] |
| FAAH-2 | >10 µM | - | Human | Negligible activity against FAAH-2.[6] | |
| CES1 | - | - | Human | No significant inhibition observed.[7] | |
| CES2 | 1100 nM | - | Human | Weak inhibition.[7] | |
| AADAC | - | - | Human | No significant inhibition observed.[7] | |
| URB597 | FAAH | 4.6 nM | - | Rat | Irreversible inhibitor.[8] |
| MGL | - | - | Rat brain | No inhibition.[5] | |
| Acetylcholinesterase | - | - | Human, Electric eel | No inhibition.[5] | |
| Butyrylcholinesterase | - | - | Horse plasma | No inhibition.[5] | |
| Carboxylesterases | - | - | Rat liver | Inhibition observed.[4] | |
| CES1 | 39-190 nM | - | Human | Inhibition observed.[7] | |
| CES2 | 39-190 nM | - | Human | Inhibition observed.[7] | |
| AADAC | 39-190 nM | - | Human | Inhibition observed.[7] |
Experimental Protocols: Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique used to assess the potency and selectivity of enzyme inhibitors directly in native biological systems.[9] Competitive ABPP is particularly useful for determining the selectivity of inhibitors against a whole family of enzymes, such as serine hydrolases.
Competitive ABPP Protocol for FAAH Inhibitor Selectivity
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Proteome Preparation: Prepare proteomes from relevant tissues or cells (e.g., mouse brain, liver, or human cell lines). Homogenize tissues in a suitable buffer (e.g., Tris-buffered saline) and separate into soluble and membrane fractions by ultracentrifugation.
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Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of the test inhibitor (e.g., PF-3845) or a vehicle control (e.g., DMSO) for a specified time and temperature (e.g., 30 minutes at 37°C).[9]
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Activity-Based Probe Labeling: Add a broad-spectrum serine hydrolase-directed activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-rhodamine or FP-biotin), to each reaction.[4][10] Incubate for a defined period (e.g., 30 minutes at room temperature) to allow the probe to covalently label the active serine hydrolases that have not been blocked by the inhibitor.
-
Sample Preparation for Analysis:
-
Gel-Based ABPP: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
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MS-Based ABPP: For biotinylated probes, enrich the probe-labeled proteins using streptavidin beads. Digest the enriched proteins into peptides (e.g., with trypsin).
-
-
Analysis:
-
Gel-Based ABPP: Visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner. A decrease in the fluorescence intensity of a specific band in the inhibitor-treated lanes compared to the vehicle control indicates inhibition of that enzyme.[9]
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MS-Based ABPP: Analyze the peptide digests by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled proteins. The relative abundance of a peptide from a specific serine hydrolase in the inhibitor-treated sample versus the control reflects the degree of inhibition.
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Data Interpretation: By comparing the inhibition profile of the test compound across the detectable serine hydrolases, a comprehensive selectivity profile can be generated.
Visualizations
Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
